Significant Tumor-Initiating Activity: 9,10-Dihydrobenzo[e]pyrene vs. Inactive Parent and Hydroxylated Derivatives
In a two-stage mouse skin tumorigenesis model, 9,10-dihydrobenzo[e]pyrene was the only derivative among six tested that exhibited significant tumor-initiating activity. In direct comparison, benzo[e]pyrene, trans-4,5-dihydroxy-4,5-dihydrobenzo[e]pyrene, trans-9,10-dihydroxy-9,10-dihydrobenzo[e]pyrene, and trans-9,10-dihydroxy-9,10,11,12-tetrahydrobenzo[e]pyrene all resulted in tumor incidence rates of less than 20% and produced ≤0.25 papillomas per mouse [1]. This stark difference underscores the unique biological profile of 9,10-dihydrobenzo[e]pyrene.
| Evidence Dimension | Tumor-Initiating Activity (Skin Papilloma Incidence) |
|---|---|
| Target Compound Data | 67% tumor incidence and 1.43 papillomas/mouse at 2.5 µmol dose |
| Comparator Or Baseline | Benzo[e]pyrene (6.0 µmol): <20% tumor incidence and ≤0.25 papillomas/mouse; trans-9,10-dihydroxy-9,10-dihydrobenzo[e]pyrene (6.0 µmol): <20% tumor incidence and ≤0.25 papillomas/mouse |
| Quantified Difference | >3.3-fold increase in tumor incidence (from <20% to 67%) and >5.7-fold increase in papilloma yield (from ≤0.25 to 1.43) at a 2.4-fold lower dose. |
| Conditions | Female CD-1 mice; single topical application of test compound followed by 35 weeks of TPA promotion. |
Why This Matters
This data provides the sole quantitative justification for selecting 9,10-dihydrobenzo[e]pyrene over its parent compound or other dihydrodiols when a model tumor initiator is required for skin carcinogenesis research.
- [1] Buening, M. K., Levin, W., Wood, A. W., Chang, R. L., Lehr, R. E., Taylor, C. W., ... & Conney, A. H. (1980). Tumorigenic activity of benzo(e)pyrene derivatives on mouse skin and in newborn mice. Cancer Research, 40(2), 203-206. View Source
